![molecular formula C17H19N3O2S2 B415618 (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 300378-67-0](/img/structure/B415618.png)
(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds that contain a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction . The piperazine ring typically adopts a chair conformation .Scientific Research Applications
Conformational Studies
- Arylidene-imidazolone Derivatives : These compounds, closely related to the target molecule, have been studied for their various pharmacological actions. X-ray diffraction studies provide insights into their possible conformations, which are significant in medicinal chemistry (Żesławska et al., 2018).
Structural and Synthetic Studies
- Substituted Thioxothiazolidinones and Thioxoimidazolidinones : Research on these derivatives includes synthesis with satisfactory yield from benzaldehydes and compounds like 2-thioxothiazolidin-4-one, which are structurally similar to the target molecule (Andrade et al., 2002).
- Supramolecular Structures : Studies on compounds like (Z)-5-benzylidene-2-thioxothiazolidin-4-one explore their hydrogen-bonded dimers, chains of rings, and sheets, providing valuable data for structural chemistry (Delgado et al., 2005).
Antimicrobial Properties
- Antimicrobial Activity : Certain derivatives of thioxothiazolidin-4-one exhibit antimicrobial activity, which is an essential aspect of pharmacological research (Frolov et al., 2017).
Applications in Inhibiting Specific Pathogens
- HIV-1 and JSP-1 Inhibitors : Research into the synthesis of Rhodanine derivatives, which are structurally related to the target compound, has shown potential in inhibiting HIV-1 and JSP-1 (Kamila et al., 2011).
Potential in Anticancer Research
- Anticancer Activity Evaluation : Some 4-thiazolidinone derivatives, closely related to the target compound, have been screened for their anticancer activity on various cell lines, providing insights into potential therapeutic applications (Havrylyuk et al., 2010).
Optical and Electronic Properties
- Nonlinear Optical (NLO) Activity : Studies on similar compounds have focused on their nonlinear optical properties, which are pertinent to optoelectronic and optical device applications (Bensafi et al., 2021).
properties
IUPAC Name |
(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCDZNOMLSLQC-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.